
3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide is an organic compound that belongs to the class of amine oxides. This compound is characterized by the presence of an ethoxyacetamido group attached to a dimethylpropan-1-amine backbone. Amine oxides are known for their surfactant properties and are widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide typically involves the following steps:
Formation of the Amide: The initial step involves the reaction of ethoxyacetic acid with N,N-dimethylpropan-1-amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Oxidation: The amide is then oxidized to form the amine oxide. This oxidation can be achieved using hydrogen peroxide (H2O2) or peracetic acid as the oxidizing agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the amine oxide back to the corresponding amine.
Substitution: The ethoxyacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Higher oxidation state amine oxides.
Reduction: N,N-dimethylpropan-1-amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide has several applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This can facilitate the delivery of drugs or other bioactive molecules into cells. Additionally, the amine oxide group can interact with various molecular targets, including enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpropan-1-amine Oxide: Lacks the ethoxyacetamido group, resulting in different chemical and biological properties.
3-(2-Hydroxyacetamido)-N,N-dimethylpropan-1-amine Oxide: Contains a hydroxyacetamido group instead of an ethoxyacetamido group, affecting its solubility and reactivity.
3-(2-Methoxyacetamido)-N,N-dimethylpropan-1-amine Oxide: Features a methoxyacetamido group, which influences its chemical behavior and applications.
Uniqueness
3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide is unique due to the presence of the ethoxyacetamido group, which imparts specific solubility, reactivity, and biological activity characteristics. This makes it particularly useful in applications where these properties are desired, such as in drug delivery and as a surfactant in various formulations.
Properties
Molecular Formula |
C9H20N2O3 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-(propoxycarbonylamino)propan-1-amine oxide |
InChI |
InChI=1S/C9H20N2O3/c1-4-8-14-9(12)10-6-5-7-11(2,3)13/h4-8H2,1-3H3,(H,10,12) |
InChI Key |
RHYOZHJMMSHYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NCCC[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



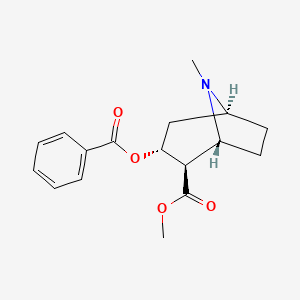
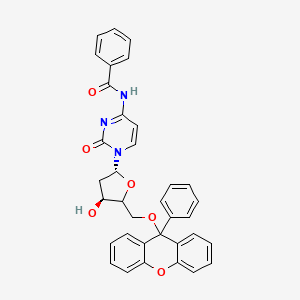
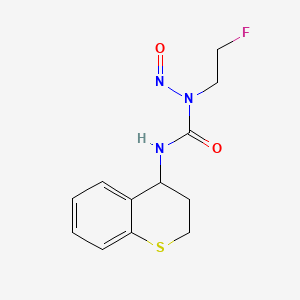
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)


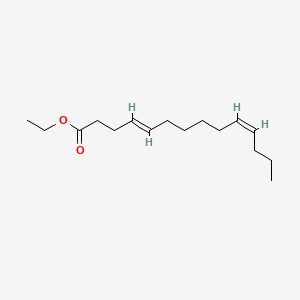



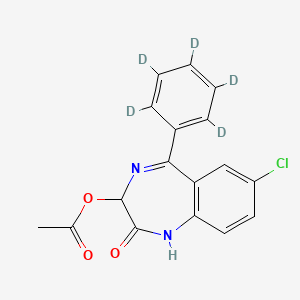
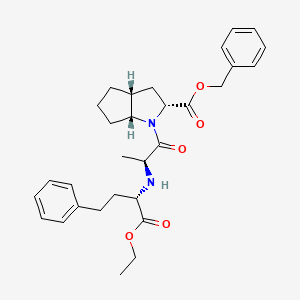
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
